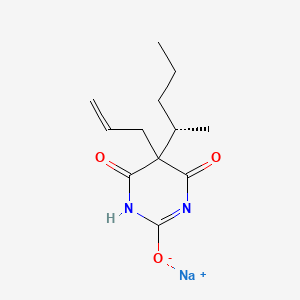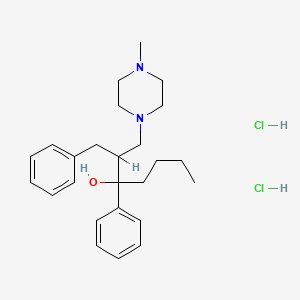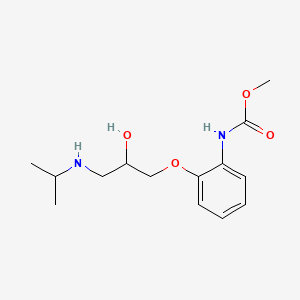
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a carbamic acid moiety and a phenyl group substituted with a hydroxy and an amino group. The presence of these functional groups makes it a versatile compound with diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by methylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenyl and hydroxy groups.
Esmolol hydrochloride: A beta-blocker with a similar carbamate structure but different pharmacological properties.
Methylurethane: Another carbamate ester used in different industrial applications.
Uniqueness
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups on the phenyl ring allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
52224-11-0 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
methyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-11(17)9-20-13-7-5-4-6-12(13)16-14(18)19-3/h4-7,10-11,15,17H,8-9H2,1-3H3,(H,16,18) |
Clé InChI |
BAISSYUHSHBUJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1NC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



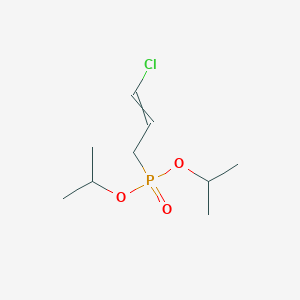
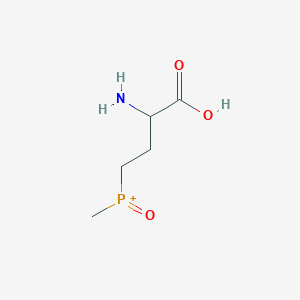
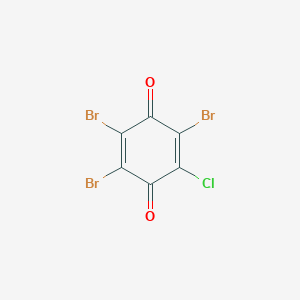
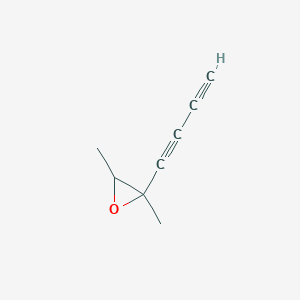
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
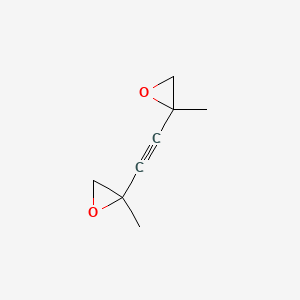
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
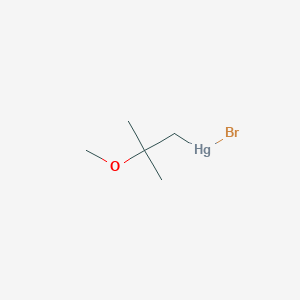
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

